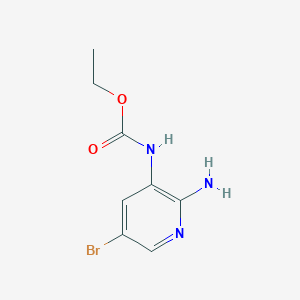

Ethyl (2-amino-5-bromopyridin-3-yl)carbamate

Description

Ethyl (2-amino-5-bromopyridin-3-yl)carbamate is a substituted pyridine derivative featuring a carbamate group (-O-CO-NH₂) linked to an ethyl ester. For example, methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate (a structurally related compound) is synthesized via reaction of a pyridinamine with methyl chloroformate in the presence of a base . By extrapolation, this compound could be prepared using ethyl chloroformate under similar conditions.

The bromine atom at the 5-position may enhance lipophilicity and alter metabolic stability, while the 2-amino group could facilitate hydrogen bonding or serve as a site for further functionalization. Potential applications of this compound remain speculative but may include use as a pharmaceutical intermediate or in materials science, given the utility of carbamates in drug design and polymer chemistry.

Properties

IUPAC Name |

ethyl N-(2-amino-5-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-2-14-8(13)12-6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQTZCGCVJDXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Starting Material - 2-Amino-5-bromopyridine

The synthesis begins with commercially available 2-amino-5-bromopyridine, which serves as the core scaffold for subsequent modifications. This compound is typically obtained through bromination of pyridine derivatives or purchased directly from chemical suppliers.

Step 2: Formation of the Carbamate Group

The key step involves converting the amino group at the 2-position into a carbamate. This is achieved via reaction with ethyl chloroformate or ethyl carbonate derivatives under basic conditions. The general reaction pathway is:

2-Amino-5-bromopyridine + Ethyl chloroformate → Ethyl (2-amino-5-bromopyridin-3-yl)carbamate

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine (to scavenge HCl)

- Temperature: 0°C to room temperature

- Duration: 2-4 hours

- The amino group reacts with ethyl chloroformate, forming the carbamate linkage.

- The reaction is often monitored via thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Step 3: Purification

The crude product is purified through column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate). The purity is confirmed via high-performance liquid chromatography (HPLC) and spectroscopic methods.

Alternative Route: Palladium-Catalyzed Cross-Coupling

Step 1: Synthesis of 3-(2-Amino-5-bromopyridin-3-yl)acrylate

A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to attach an acrylate moiety to the pyridine ring:

2-Amino-5-bromopyridine + Ethyl acrylate → Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

- Catalyst: Dichlorobis(tri-o-tolylphosphine)palladium

- Base: Triethylamine

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: 100°C

- Duration: 6 hours

- Yield: Approximately 82%

- Purification: Column chromatography

Step 2: Conversion to Carbamate

The acrylate intermediate can then be converted into the carbamate derivative through nucleophilic substitution with ammonia or amines, followed by appropriate functionalization steps.

Specific Data and Conditions from Patents and Literature

| Parameter | Details |

|---|---|

| Reaction Temperature | 0°C to 100°C, depending on the step |

| Reaction Time | 2-6 hours, with stirring durations up to 10 hours in some cases |

| Reagents | Ethyl chloroformate, ethyl acrylate, palladium catalysts, triethylamine |

| Solvents | Dichloromethane, THF, DMF |

| Purification | Silica gel chromatography, HPLC analysis |

Summary of Key Research Findings

- Patents such as WO2019158550A1 describe cost-effective, scalable methods for carbamate synthesis, emphasizing reaction conditions that minimize viscosity issues and facilitate purification.

- Chemical synthesis literature indicates that palladium-catalyzed cross-coupling is highly efficient for attaching aromatic groups to pyridine rings, which can be followed by carbamate formation.

- Reaction optimization involves controlling temperature, reaction time, and stoichiometry of reagents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-5-bromopyridin-3-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically in the presence of a catalyst like copper(I) iodide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Hydrolysis: Carbamic acid and ethanol.

Scientific Research Applications

Ethyl (2-amino-5-bromopyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-amino-5-bromopyridin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions with its molecular targets.

Comparison with Similar Compounds

This section evaluates ethyl (2-amino-5-bromopyridin-3-yl)carbamate against structurally or functionally related carbamates, focusing on molecular properties, toxicity, and metabolic pathways.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Carbamate Derivatives

Key Comparative Insights

Carcinogenicity and Toxicity: Ethyl carbamate is a well-documented Group 2A carcinogen, primarily due to metabolic activation via CYP2E1 into vinyl carbamate epoxide, which forms DNA adducts . Its presence in alcoholic beverages (e.g., cachaça, stone-fruit spirits) at concentrations up to 980 µg/L raises significant health concerns . Vinyl carbamate exhibits 10–50× higher carcinogenic potency than ethyl carbamate in murine models, attributed to its direct conversion to a reactive epoxide without requiring initial dehydrogenation . this compound: No carcinogenicity data exist, but its pyridine ring and bromine substituent may alter metabolic pathways.

Metabolic Pathways: Aliphatic carbamates like ethyl carbamate rely on cytochrome P450 enzymes (CYP2E1) for activation, generating genotoxic epoxides . In contrast, vinyl carbamate bypasses this step, leading to faster adduct formation . Aromatic carbamates (e.g., the pyridine derivative here) may undergo alternative oxidation or hydrolysis. The bromine atom could hinder enzymatic access, while the amino group might facilitate conjugation reactions, reducing toxicity.

Physicochemical Properties: The pyridine ring in this compound introduces aromaticity and polarity, contrasting with the aliphatic structures of ethyl and vinyl carbamates. This may enhance stability but reduce water solubility compared to ethyl carbamate.

Environmental and Health Impact :

- Ethyl carbamate’s role in oxidative stress and neurotoxicity has been demonstrated in C. elegans, where chronic exposure disrupts growth, reproduction, and dopaminergic neurons . Similar studies are absent for the pyridine derivative but could be hypothesized given shared carbamate functionality.

Biological Activity

Ethyl (2-amino-5-bromopyridin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group at the 2-position and a bromine atom at the 5-position. The carbamate functional group at the 3-position enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their function.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial therapies .

2. Neuroprotective Effects

The compound has also shown neuroprotective properties in vitro. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

| Cell Line | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| HT-22 | 85 | 10 |

| BV-2 | 90 | 10 |

These findings suggest that this compound may have therapeutic potential for conditions such as Alzheimer's disease .

3. Antiviral Activity

Emerging research indicates that this compound could inhibit viral replication, particularly against SARS-CoV-2. Computational studies have suggested that structural modifications enhance its binding affinity to viral proteins.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results confirmed its effectiveness, especially against Gram-positive bacteria .

- Neuroprotective Mechanisms : Another investigation explored the neuroprotective effects of this compound in a mouse model of oxidative stress-induced neurotoxicity. Results showed a significant reduction in neuronal cell death and improved behavioral outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (2-amino-5-bromopyridin-3-yl)carbamate, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Bromination at the 5-position of 2-aminopyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Carbamate formation via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize side reactions (e.g., over-bromination). Purification via column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm bromine substitution (downfield shifts for aromatic protons) and carbamate formation (characteristic carbonyl signals at ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .

- Elemental Analysis : Confirm C, H, N, and Br content within ±0.4% of theoretical values .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Toxicity Considerations : While specific toxicity data for this compound are limited, structurally related carbamates (e.g., ethyl carbamate) are classified as potential carcinogens (IARC Group 2B). Adhere to ALARA (As Low As Reasonably Achievable) exposure principles .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of carbamate derivatives like this compound?

- Experimental Design :

- In Vitro Metabolism Studies : Incubate the compound with liver microsomes (human/rodent) and NADPH to assess CYP450-mediated oxidation. Use LC-MS/MS to detect metabolites (e.g., de-ethylated or hydroxylated products) .

- Comparative Analysis : Cross-validate findings with structurally similar carbamates (e.g., ethyl N-(4-morpholinomethyl)carbamate) to identify metabolic hotspots .

Q. What strategies are effective for evaluating the DNA-binding potential of this compound in mechanistic toxicology studies?

- Approaches :

- Ames Test : Assess mutagenicity in Salmonella strains (TA98, TA100) with/without metabolic activation (S9 fraction). Negative results in bacterial systems may indicate indirect genotoxicity mechanisms .

- Comet Assay : Measure DNA strand breaks in human lymphocytes or HepG2 cells after 24-hour exposure. Compare with ethyl carbamate, which shows clastogenicity at high doses .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound for drug design?

- Methods :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases). The bromine atom may enhance binding via halogen bonds .

- QSAR Analysis : Train models on datasets of pyridine carbamates to correlate substituent effects (e.g., electron-withdrawing Br) with bioactivity .

- Validation : Synthesize analogs (e.g., 5-chloro or 5-fluoro derivatives) and compare experimental IC values with predicted outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.